1-(2-Methoxyphenyl)piperidin-4-one
Overview
Description
1-(2-Methoxyphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO2. It is a derivative of piperidinone, featuring a methoxy group attached to the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
- The primary targets of 1-(2-Methoxyphenyl)piperidin-4-one are not explicitly mentioned in the available literature. However, piperidines, in general, play a significant role in drug design. They are essential synthetic fragments for constructing pharmaceuticals and are present in various classes of drugs and alkaloids .
Target of Action
Biochemical Analysis
Biochemical Properties
It is known that piperidin-4-ones exhibit various biological activities like analgesic, hypotensive, and central nervous system depressant, antiviral, bactericidal, and fungicidal activities .
Cellular Effects
Related compounds have been shown to control cell proliferation through induction of apoptosis and inhibition of cyclooxygenases .
Molecular Mechanism
It is known that many arylpiperazines with therapeutic potential bind to ctDNA via intercalation .
Metabolic Pathways
It is known that many arylpiperazines undergo extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)piperidin-4-one typically involves the Mannich reaction, where p-anisaldehyde (2-methoxybenzaldehyde) is condensed with acetone and ammonium acetate trihydrate. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes.
Comparison with Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound is structurally similar and shares some biological activities.
Piperidin-4-one derivatives: Various derivatives of piperidin-4-one exhibit similar chemical properties and are used in medicinal chemistry.
Uniqueness: 1-(2-Methoxyphenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXDLVTUIFALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218610-31-2 | |
Record name | 1-(2-methoxyphenyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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